2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide
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Description
2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
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Biological Activity
The compound 2-(3-methoxyphenyl)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a novel derivative that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Studies indicate that derivatives of this scaffold exhibit potent activity against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values for some thiadiazole derivatives have been reported as low as 0.22 to 0.25 μg/mL , demonstrating strong efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has highlighted the anticancer potential of 1,3,4-thiadiazole derivatives. The compound under investigation has shown promising results in inhibiting the growth of cancer cell lines:
- In vitro studies indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the thiadiazole ring are well-documented. The compound may exert its effects by inhibiting pro-inflammatory mediators:
- Studies have shown that compounds with similar structures can significantly reduce nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating their potential use in treating inflammatory diseases .
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. The presence of methoxy and thiadiazole groups may enhance its ability to scavenge free radicals:
- In vitro assays have demonstrated that certain acetamide derivatives possess strong antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of acetamide derivatives and their potential therapeutic applications:
- Study on Antioxidant Activity : A study synthesized various acetamide derivatives and evaluated their antioxidant properties using DPPH and ABTS assays. The results indicated significant radical scavenging activity for compounds similar to the one discussed .
- Anticancer Evaluation : Another research effort focused on the anticancer activity of thiadiazole derivatives against multiple cancer cell lines, revealing that modifications at specific positions on the thiadiazole ring can enhance cytotoxicity .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-13-18(27-22-21-13)19(25)23-8-6-14(7-9-23)12-20-17(24)11-15-4-3-5-16(10-15)26-2/h3-5,10,14H,6-9,11-12H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBBHZSMQOTYMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)CC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.